Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is an organophosphorus compound characterized by the presence of a furan ring substituted with a methyl group and a phosphonate ester group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate typically involves the reaction of 5-methylfuran-2-carbaldehyde with diethyl phosphite in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, followed by a condensation step to form the desired phosphonate ester. Common bases used in this reaction include sodium hydride or potassium carbonate, and the reaction is usually carried out in an inert solvent such as toluene or tetrahydrofuran .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonates with higher oxidation states.
Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.
Substitution: Nucleophilic substitution reactions can replace the ethoxy groups with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like selenium dioxide or hydrogen peroxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like hydrazine or thiols in the presence of a base can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various phosphonates, phosphine oxides, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for bioactive phosphonate derivatives.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals
Wirkmechanismus
The mechanism of action of diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can disrupt metabolic pathways and cellular processes, leading to its biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Diethyl (1,3-Dithian-2-yl)phosphonate
- Diethyl (2-oxobutyl)phosphonate
- Diethyl (methylthiomethyl)phosphonate
Uniqueness
Diethyl [1-(5-methylfuran-2-yl)-3-oxobutyl]phosphonate is unique due to the presence of the furan ring, which imparts distinct electronic and steric properties.
Eigenschaften
CAS-Nummer |
89901-53-1 |
---|---|
Molekularformel |
C13H21O5P |
Molekulargewicht |
288.28 g/mol |
IUPAC-Name |
4-diethoxyphosphoryl-4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C13H21O5P/c1-5-16-19(15,17-6-2)13(9-10(3)14)12-8-7-11(4)18-12/h7-8,13H,5-6,9H2,1-4H3 |
InChI-Schlüssel |
PBVBMMPWBJSJCA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(CC(=O)C)C1=CC=C(O1)C)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.